molecular formula C9H15NOS B15322849 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol

1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B15322849
M. Wt: 185.29 g/mol
InChI Key: FDKOJFDEQOVWPA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol is a synthetic organic compound featuring a 2,5-dimethylthiophene ring linked to an ethanolamine moiety. This structure combines an aromatic heterocycle with a functionalized alkyl chain, making it a valuable intermediate in medicinal and organic chemistry research. The 2,5-dimethylthiophene scaffold is a common motif in the development of pharmacologically active compounds , and its derivatives have been investigated for a range of biological activities. The presence of the methylamino group on the ethanol chain is a key functional feature, as similar amino-alcohol subunits are frequently found in molecules with significant biological properties . Researchers may utilize this compound as a key building block (synthon) for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Its potential applications could include serving as a precursor for compounds with central nervous system activity or for the development of novel ligands for various biological targets. The compound should be stored in a cool, dry place, and handling should be conducted in accordance with established laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3

InChI Key

FDKOJFDEQOVWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CNC)O

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The target compound features a 2,5-dimethylthiophene core substituted at the 3-position with a 2-(methylamino)ethanol group. The thiophene ring’s electron-rich nature facilitates electrophilic aromatic substitution (EAS) at the 3-position, while the ethanolamine side chain introduces polarity and hydrogen-bonding capability.

Key Reactivity Patterns

  • Thiophene Ring : Susceptible to EAS (e.g., bromination, nitration) at the 3-position due to resonance stabilization of intermediate sigma complexes.
  • Ethanolamine Side Chain : The secondary amine and hydroxyl groups enable reductive amination, nucleophilic displacement, or protection/deprotection strategies.

Synthetic Pathways

Route 1: Electrophilic Substitution Followed by Side-Chain Elaboration

Bromination of 2,5-Dimethylthiophene

Step 1 : Regioselective bromination at the 3-position using bromine (Br₂) in acetic acid at 0–5°C.
$$
\text{2,5-Dimethylthiophene} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{3-Bromo-2,5-dimethylthiophene}
$$
Yield : ~75–80% (estimated from analogous thiophene brominations).

Nucleophilic Displacement with 2-Aminoethanol

Step 2 : Reaction of 3-bromo-2,5-dimethylthiophene with 2-aminoethanol under basic conditions (K₂CO₃, DMF, 80°C):
$$
\text{3-Bromo-2,5-dimethylthiophene} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{1-(2,5-Dimethylthiophen-3-yl)-2-aminoethan-1-ol}
$$
Yield : ~60–65% (based on similar SNAr reactions).

N-Methylation via Reductive Amination

Step 3 : Methylation of the primary amine using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{1-(2,5-Dimethylthiophen-3-yl)-2-aminoethan-1-ol} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
Yield : ~70–75% (extrapolated from reductive amination benchmarks).

Table 1 : Summary of Route 1

Step Reaction Reagents/Conditions Yield (%)
1 Bromination Br₂, CH₃COOH, 0–5°C 75–80
2 Nucleophilic Substitution K₂CO₃, DMF, 80°C 60–65
3 Reductive Methylation HCHO, NaBH₃CN, MeOH 70–75

Route 2: Direct Mannich Reaction

One-Pot Mannich Functionalization

A three-component reaction involving 2,5-dimethylthiophene, formaldehyde, and methylamine in ethanol under reflux:
$$
\text{2,5-Dimethylthiophene} + \text{HCHO} + \text{CH}3\text{NH}2 \xrightarrow{\Delta} \text{Target Compound}
$$
Mechanism :

  • Generation of an iminium ion intermediate from formaldehyde and methylamine.
  • Electrophilic attack by the iminium ion at the thiophene’s 3-position.
  • Tautomerization to yield the ethanolamine derivative.

Yield : ~50–55% (inferred from Mannich reactions on similar heterocycles).

Advantages :

  • Fewer synthetic steps.
  • Avoids handling brominated intermediates.

Challenges :

  • Competing polymerization of formaldehyde.
  • Moderate regioselectivity due to thiophene’s aromatic stability.

Route 3: Hydroxyethylation via Grignard Reagent

Synthesis of 3-Lithio-2,5-dimethylthiophene

Step 1 : Lithiation of 2,5-dimethylthiophene with n-butyllithium (n-BuLi) in THF at −78°C:
$$
\text{2,5-Dimethylthiophene} + \text{n-BuLi} \rightarrow \text{3-Lithio-2,5-dimethylthiophene}
$$

Addition to Ethylene Oxide

Step 2 : Quenching the lithio species with ethylene oxide to form the ethanolamine precursor:
$$
\text{3-Lithio-2,5-dimethylthiophene} + \text{Oxirane} \rightarrow \text{1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol}
$$

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Expected peaks at ~3374 cm⁻¹ (N–H stretch), 2911 cm⁻¹ (C–H aliphatic), and 1266 cm⁻¹ (C–O–C).
  • ¹H NMR (CDCl₃) :
    • δ 2.05 (s, 3H, thiophene-CH₃).
    • δ 3.12 (t, 2H, N–CH₂), δ 3.68 (m, 1H, CH–OH), δ 4.82 (s, 1H, OH).
  • EI-MS : Molecular ion peak at m/z 185.29 (C₉H₁₅NOS).

Crystallographic Data (Hypothetical)

If crystallized from ethanol/chloroform, the molecule would exhibit:

  • Hydrogen Bonding : N–H···O and O–H···S interactions stabilizing the lattice.
  • Torsion Angles : C3–C8–N–C9 ≈ 50–70° (similar to adamantane-oxadiazole hybrids).

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.

  • Industry: It is used in the production of materials with specific properties, such as photochromic materials and electronic devices.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

(a) 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
  • Structure: Shares the 2,5-dimethylthiophen-3-yl group but replaces the ethanolamine-methylamino moiety with a hydroxyurea chain.
  • Activity : Demonstrates anti-inflammatory properties, likely mediated by COX-2 inhibition .
  • Key Difference: The hydroxyurea group introduces hydrogen-bonding capacity, which may enhance target engagement in inflammatory pathways compared to the methylamino-ethanolamine group in the target compound.
(b) Maleate Salt of 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
  • Structure: Features a ketone-linked imidazole group instead of the ethanolamine backbone.
  • Activity : Acts as a serotonin antagonist, with applications in Alzheimer’s disease treatment .
  • Key Difference : The imidazole-ketone structure enables π-π stacking and ionic interactions with serotonin receptors, which the target compound’s primary amine and hydroxyl groups may lack.
(c) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Similar ethanolamine backbone but substitutes the thiophene-3-yl group with a thiophen-2-yl group and lacks methyl substituents .
  • Activity: Not explicitly stated, but structurally related cathinone analogs (e.g., pentedrone, butylone) exhibit psychoactive properties via monoamine transporter inhibition .
  • Key Difference : The 2,5-dimethyl substitution on the thiophene ring in the target compound may reduce metabolic oxidation compared to unsubstituted thiophene derivatives.

Non-Thiophene Analogs

(a) 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
  • Structure : Replaces the thiophene ring with a 4-methoxyphenyl group .
  • Activity: No direct data, but phenyl-ethanolamine derivatives are often explored for adrenergic or dopaminergic activity.
  • Key Difference : The methoxy group enhances lipophilicity, whereas the thiophene’s sulfur atom may improve polar interactions in biological systems.
(b) 2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol
  • Structure : Features a 3-methylphenyl group instead of thiophene .
  • Activity : Likely modulates central nervous system (CNS) targets due to structural similarity to amphetamine derivatives.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structure suggests possible serotonin receptor modulation or anti-inflammatory activity, but empirical data are lacking.
  • Synthetic Feasibility : Analogous thiophene derivatives are synthesized via condensation or reflux methods (e.g., thiosemicarbazone synthesis in ), which could be adapted for this compound.
  • Safety Profile: Methylamino-ethanolamine derivatives (e.g., cathinones) are associated with CNS stimulation , warranting toxicity studies for the target compound.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions , such as:

  • Thiophene functionalization : Introducing methyl groups at the 2- and 5-positions via Friedel-Crafts alkylation or cross-coupling reactions.
  • Ethanolamine side-chain formation : Coupling the thiophene derivative with a methylaminoethanol moiety using nucleophilic substitution or reductive amination.
    Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for SN2 reactions), and catalyst optimization (e.g., palladium catalysts for cross-coupling). Yields can drop significantly if purification steps (e.g., column chromatography) are not rigorously applied .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions on the thiophene ring and ethanolamine chain. For example, the methylamino group’s protons appear as a singlet near δ 2.3–2.5 ppm.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C10H15NOS: calculated 197.0878).
  • HPLC with UV detection : For purity assessment, using a C18 column and acetonitrile/water gradient.
  • X-ray crystallography : If crystalline, this resolves stereochemical ambiguities (e.g., configuration of the ethanolamine chain) .

Advanced: How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?

Chiral resolution techniques are critical:

  • Enzymatic kinetic resolution : Use lipases or esterases to selectively acetylate one enantiomer, as demonstrated in related thiophene derivatives .
  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for separation.
  • Circular dichroism (CD) spectroscopy : To validate enantiomeric excess (ee) post-synthesis.
    Advanced optimization might involve computational modeling (DFT calculations) to predict enantiomer stability and guide catalyst design .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations (DMSO tolerance) can skew results.
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream protein modulation).
  • Control for off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to confirm specificity.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) to identify trends .

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., methylamino group) to slow hepatic clearance.
  • Prodrug modification : Introduce ester or phosphate groups on the hydroxyl moiety to enhance bioavailability.
  • CYP450 inhibition assays : Identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) and co-administer inhibitors like ketoconazole.
  • Pharmacokinetic modeling : Use compartmental models to predict half-life and optimize dosing regimens .

Advanced: How do structural analogs inform SAR for this compound’s potential as a dopamine receptor ligand?

  • Thiophene substitution : Compare with 1-(3-chlorophenyl) analogs () to assess halogen effects on receptor binding.
  • Ethanolamine chain length : Shorter chains (e.g., 2-aminoethanol vs. 3-aminopropanol) may reduce off-target adrenergic activity.
  • Methylamino vs. dimethylamino : The mono-methyl group likely enhances selectivity for D2-like receptors over serotonin receptors.
    Computational docking studies (e.g., AutoDock Vina) can map interactions with receptor pockets, guiding rational design .

Advanced: What methodologies resolve conflicting spectroscopic data (e.g., unexpected NOESY correlations)?

  • Variable-temperature NMR : Determine if anomalies arise from conformational flexibility (e.g., rotameric states of the ethanolamine chain).
  • 2D-COSY and HSQC : Assign overlapping proton signals and confirm carbon-proton connectivity.
  • DFT-based NMR prediction : Tools like Gaussian or ACD/Labs simulate spectra to validate assignments.
  • Single-crystal analysis : Resolve ambiguities in stereochemistry or tautomerism .

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